molecular formula C14H12BrFO B6293571 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene CAS No. 2379322-44-6

2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene

Cat. No. B6293571
CAS RN: 2379322-44-6
M. Wt: 295.15 g/mol
InChI Key: UPXIGNUIFURBAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene is not well understood. However, it is believed to involve the formation of an intermediate, a benzyloxy radical, which can then react with other molecules to form the desired product. This radical can be formed through a variety of pathways, including the reaction of a Lewis acid with an alkyl halide, the reaction of an alkali metal with a carboxylic acid, and the reaction of a Wittig reagent with an alkyl halide.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have a variety of effects on the human body, including the inhibition of enzymes involved in the metabolism of drugs, the inhibition of certain hormones, and the activation of certain receptors. In addition, it may have an effect on the immune system, as well as on the cardiovascular and nervous systems.

Advantages and Limitations for Lab Experiments

2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively stable and can be stored at room temperature. In addition, it is relatively non-toxic and can be handled safely. However, it is also highly flammable and should be handled with caution. Furthermore, it is not soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

There are a number of potential future directions for the use of 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene. One possibility is the use of this compound as a precursor for the synthesis of novel organic compounds, such as pharmaceuticals and agricultural chemicals. Another potential application is the use of this compound as an intermediate in the synthesis of metal-organic frameworks, which have a variety of potential applications in catalysis, drug delivery, and sensing. Additionally, this compound could be used in the synthesis of polymers, which could have a variety of potential applications in materials science. Finally, it could be used as a starting material in the synthesis of other aromatic compounds, such as heterocycles and fused ring systems.

Synthesis Methods

2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene can be synthesized by a variety of methods, including the Grignard reaction, the Kolbe-Schmitt reaction, and the Wittig reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium in the presence of a Lewis acid, such as boron trifluoride. The Kolbe-Schmitt reaction involves the reaction of a carboxylic acid with an alkyl halide in the presence of an alkali metal, such as sodium or potassium. The Wittig reaction involves the reaction of an alkyl halide with a Wittig reagent, such as a phosphonium salt.

Scientific Research Applications

2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene has been studied extensively for its potential use in a variety of scientific and industrial applications. In particular, it has been investigated as a potential intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and polymers. It has also been studied for its potential use in the synthesis of metal-organic frameworks, which are materials with a wide range of applications in catalysis, drug delivery, and sensing.

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

3-bromo-1-fluoro-4-methyl-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-10-7-8-12(16)14(13(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXIGNUIFURBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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